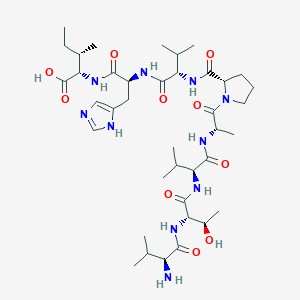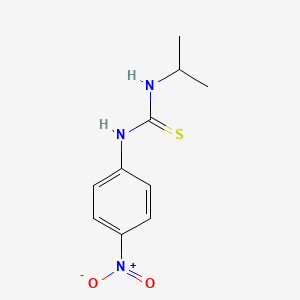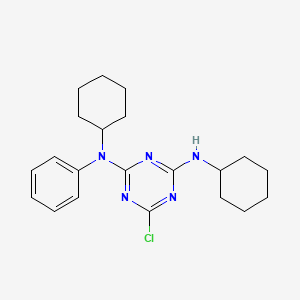
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~-phenyl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~-phenyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, two cyclohexyl groups, and a phenyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~-phenyl-1,3,5-triazine-2,4-diamine typically involves the trimerization of nitriles or the substitution of chlorine atoms in triazine derivatives. One common method involves the reaction of cyanuric chloride with cyclohexylamine and aniline under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to form corresponding amines and other by-products.
Common Reagents and Conditions
Substitution Reactions: Reagents like primary amines, secondary amines, or thiols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or dichloroethane.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of N-substituted triazine derivatives.
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives.
Hydrolysis: Formation of amines and other by-products.
科学研究应用
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~-phenyl-1,3,5-triazine-2,4-diamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with proteins and other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 6-Chloro-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-N~2~,N~4~-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~-phenyl-1,3,5-triazine-2,4-diamine is unique due to the presence of both cyclohexyl and phenyl groups, which impart distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
属性
CAS 编号 |
171257-74-2 |
|---|---|
分子式 |
C21H28ClN5 |
分子量 |
385.9 g/mol |
IUPAC 名称 |
6-chloro-2-N,4-N-dicyclohexyl-2-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H28ClN5/c22-19-24-20(23-16-10-4-1-5-11-16)26-21(25-19)27(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2,6-7,12-13,16,18H,1,3-5,8-11,14-15H2,(H,23,24,25,26) |
InChI 键 |
KAUJEQCRRXZUMJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)N(C3CCCCC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



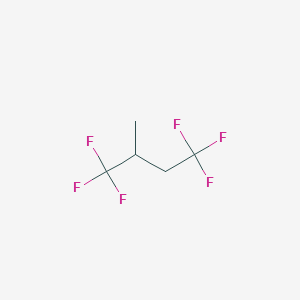
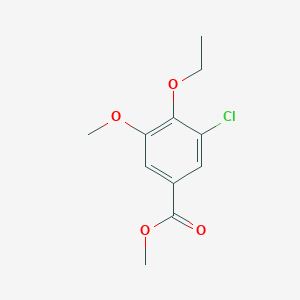

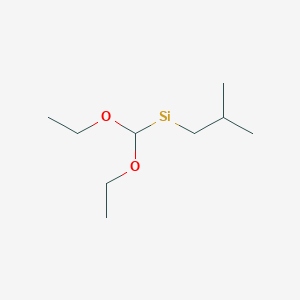
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
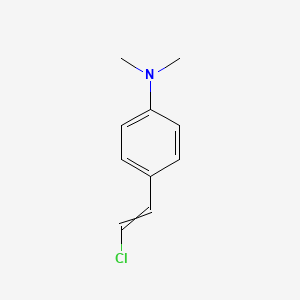
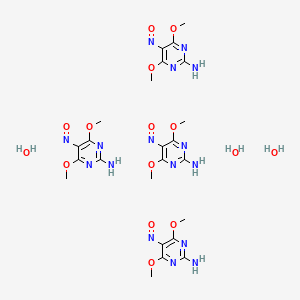
![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)

![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
